![molecular formula C9H9BrN2O4 B2694748 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide CAS No. 2377920-19-7](/img/structure/B2694748.png)
2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide
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Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
Research involving the synthesis of complex acetamide derivatives, such as the work by Hino et al. (1990), explores the reactions of cyclic tautomers of indoleacetamides, leading to the synthesis of various bromo and nitro derivatives. These processes are essential in the creation of specific compounds for further pharmacological or chemical studies (Hino, Uehara, Takashima, Kawate, Seki, Hara, Kuramochi, & Nakagawa, 1990).
Pharmacological Assessment
The development and assessment of novel acetamide derivatives for potential therapeutic applications are highlighted in studies such as that by Rani, Pal, Hegde, & Hashim (2016), where a series of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives were synthesized and evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These studies contribute to understanding the biological activities of such compounds (Rani, Pal, Hegde, & Hashim, 2016).
Environmental and Analytical Chemistry
Analytical methods to detect and quantify nitrophenol compounds, as explored by Yi, Li, & Liu (2022) using a europium-based fluorescent probe, demonstrate the relevance of acetamide derivatives in environmental monitoring and remediation. This research indicates the importance of developing sensitive and selective detection methods for environmental contaminants (Yi, Li, & Liu, 2022).
Antimicrobial Studies
The synthesis and antimicrobial evaluation of Schiff bases and thiazolidinone derivatives from compounds like 2-(4-bromo-3-methylphenoxy)acetate showcase the potential of acetamide derivatives in developing new antimicrobial agents. These studies are pivotal in the search for new treatments against resistant microbial strains (Fuloria, Fuloria, & Gupta, 2014).
Safety and Hazards
properties
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-11-9(13)5-16-8-3-2-6(12(14)15)4-7(8)10/h2-4H,5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTLBQLSMLSBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide |
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